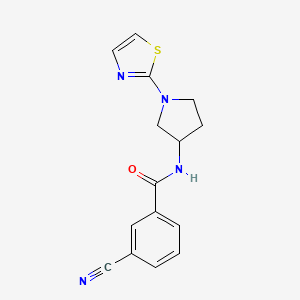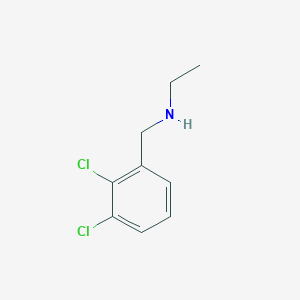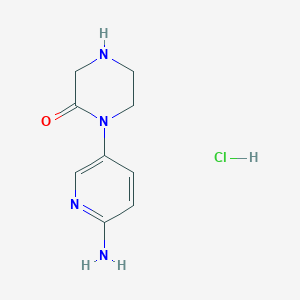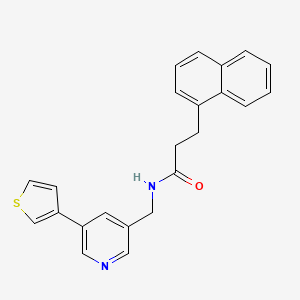
3-cyano-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-cyano-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide” is a thiazole-based molecule. Thiazole is an important heterocycle in the world of chemistry, consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
Thiazole-based pyrrolidinones and isoindolinediones have been synthesized and evaluated for anticonvulsant activity . The structural assignments of the newly synthesized compounds were elucidated on the basis of spectroscopic data and single-crystal X-ray crystallography .Molecular Structure Analysis
The thiazole ring in the molecule consists of sulfur and nitrogen, which allows the pi (π) electrons to move freely from one bond to other bonds, giving it aromatic ring properties . This aromaticity provides many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Chemical Reactions Analysis
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .Applications De Recherche Scientifique
Insecticidal Applications
Research has shown that compounds similar to 3-cyano-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide have been synthesized and evaluated for insecticidal properties. A study by Fadda et al. (2017) synthesized various heterocycles, including thiazole derivatives, and examined their insecticidal potential against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antimicrobial Properties
Compounds structurally related to this compound have been explored for their antimicrobial properties. Abu-Melha (2013) synthesized compounds with thiazole moieties and evaluated them as antimicrobial agents (Abu-Melha, 2013).
Gelation Properties
Yadav and Ballabh (2020) studied N-(thiazol-2-yl)benzamide derivatives, focusing on their ability to form gels. They specifically investigated the role of methyl functionality and S⋯O interaction in their gelation behavior (Yadav & Ballabh, 2020).
Cancer Research
In the field of cancer research, compounds like this compound have been evaluated for their potential in treating various forms of cancer. For instance, Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes with N-(thiazol-2-yl)benzamide derivatives and assessed their anticancer activity (Vellaiswamy & Ramaswamy, 2017).
Chemical Sensing and Detection
The ability of benzamide derivatives to detect chemical substances has been studied. For example, Younes et al. (2020) synthesized N-(cyano(naphthalen-1-yl)methyl)benzamides and demonstrated their potential as colorimetric sensors for fluoride ions (Younes et al., 2020).
Polymer Chemistry
In polymer chemistry, Mallakpour and Ahmadizadegan (2013) reported the synthesis of poly(amide-imide)s using 3,5-diamino-N-(thiazol-2-yl)benzamide, highlighting the potential of such compounds in developing high-performance polymers (Mallakpour & Ahmadizadegan, 2013).
Mécanisme D'action
Target of Action
Compounds containing thethiazole and indole moieties have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that thiazole derivatives can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in these diverse biological activities.
Biochemical Pathways
Molecules containing a thiazole ring can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems . This suggests that the compound could have a broad impact on various biochemical pathways.
Pharmacokinetics
Thiazole is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of molecular and cellular effects.
Propriétés
IUPAC Name |
3-cyano-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c16-9-11-2-1-3-12(8-11)14(20)18-13-4-6-19(10-13)15-17-5-7-21-15/h1-3,5,7-8,13H,4,6,10H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVBBOOTLQYZBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CC(=C2)C#N)C3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl[(3-methylfuran-2-yl)methyl]amine](/img/structure/B2405583.png)
![2-hydroxy-8-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2405586.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2405587.png)
![1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride](/img/structure/B2405589.png)

![N1-(3-morpholinopropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2405591.png)
![methyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2405593.png)

![4-((3,4-Dichlorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2405595.png)